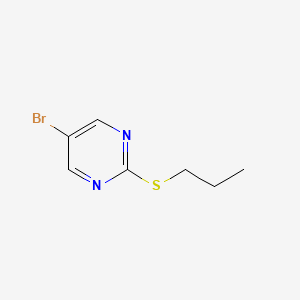

5-Bromo-2-(propylthio)pyrimidine

Descripción

Propiedades

IUPAC Name |

5-bromo-2-propylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2S/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVQSUAMCUMXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681092 | |

| Record name | 5-Bromo-2-(propylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-23-3 | |

| Record name | 5-Bromo-2-(propylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(propylthio)pyrimidine typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with propylthiol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the propylthiol, which then acts as a nucleophile to attack the brominated pyrimidine.

Industrial Production Methods: While specific industrial production methods for 5-Bromo-2-(propylthio)pyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-Bromo-2-(propylthio)pyrimidine can undergo further substitution reactions, particularly at the bromine site, with various nucleophiles.

Oxidation and Reduction: The propylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, propylthiol.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate.

Major Products:

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Coupling Products: Aryl or vinyl-substituted pyrimidines.

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromo-2-(propylthio)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds.

Biology and Medicine: Pyrimidine derivatives, including 5-Bromo-2-(propylthio)pyrimidine, are studied for their potential biological activities. They can serve as building blocks for the synthesis of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(propylthio)pyrimidine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic substitution, oxidation, or coupling reactions. In biological systems, its mechanism would depend on the target molecule it interacts with, which could involve binding to enzymes or receptors, thereby modulating their activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Group Variations

Table 1: Structural and Functional Comparison

Physical and Spectral Data

Table 2: Spectral Comparison

Actividad Biológica

5-Bromo-2-(propylthio)pyrimidine is a compound that belongs to the pyrimidine family, which is known for its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms, applications, and comparative efficacy based on recent research findings.

Overview of Pyrimidines

Pyrimidines are heterocyclic compounds that play crucial roles in biochemistry, particularly in the structure of nucleic acids (DNA and RNA). They are also significant in drug development due to their varied pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities .

Mechanisms of Biological Activity

The biological activity of 5-Bromo-2-(propylthio)pyrimidine can be attributed to its structural characteristics, which allow it to interact with various biological targets. The compound may function through:

- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : The presence of bromine and sulfur groups enhances its interaction with microbial cell structures, leading to inhibitory effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, various pyrimidine compounds were assessed for their efficacy against different bacterial strains. The findings suggest that 5-Bromo-2-(propylthio)pyrimidine exhibits significant antibacterial properties, similar to other known antimicrobial agents.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromo-2-(propylthio)pyrimidine | E. coli | 50 µg/mL |

| 5-Bromo-2-(propylthio)pyrimidine | S. aureus | 40 µg/mL |

| Control (Standard Antibiotic) | E. coli | 10 µg/mL |

| Control (Standard Antibiotic) | S. aureus | 15 µg/mL |

Anticancer Properties

The anticancer potential of pyrimidines has been extensively studied. A comparative analysis with other pyrimidine derivatives shows that 5-Bromo-2-(propylthio)pyrimidine demonstrates promising cytotoxic effects against cancer cell lines.

| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 25 | Etoposide: 30 |

| A549 | 20 | Etoposide: 28 |

| Colo-205 | 22 | Etoposide: 35 |

These results indicate that the compound could be a viable candidate for further development as an anticancer agent.

Case Studies

- Study on Enzyme Interaction : A study investigated the interaction of 5-Bromo-2-(propylthio)pyrimidine with specific enzymes involved in nucleotide metabolism. The results indicated that the compound effectively inhibited enzyme activity by binding at the active site, thereby reducing substrate turnover rates.

- Antifungal Activity Assessment : In vitro tests demonstrated that this compound exhibited antifungal properties against several strains, including Candida albicans. The observed inhibition rates were comparable to established antifungal agents, suggesting its potential use in treating fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.